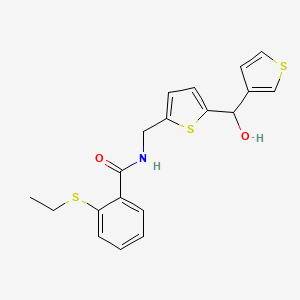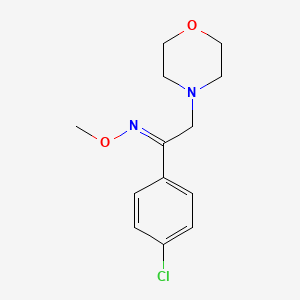
1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime” is a type of oxime, which is an organic compound belonging to the imines . Oximes have the general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime . O-substituted oximes form a closely related family of compounds .
Synthesis Analysis
Oximes are usually generated by the reaction of hydroxylamine with aldehydes or ketones . The condensation of aldehydes with hydroxylamine gives aldoximes, and ketoximes are produced from ketones and hydroxylamine . Oximes can also be obtained from the reaction of nitrites such as isoamyl nitrite with compounds containing an acidic hydrogen atom .Molecular Structure Analysis
If the two side-chains on the central carbon are different from each other—either an aldoxime, or a ketoxime with two different “R” groups—the oxime can often have two different geometric stereoisomeric forms according to the E/Z configuration . An older terminology of syn and anti was used to identify especially aldoximes according to whether the R group was closer or further from the hydroxyl .Chemical Reactions Analysis
The hydrolysis of oximes proceeds easily by heating in the presence of various inorganic acids, and the oximes decompose into the corresponding ketones or aldehydes, and hydroxylamines . The reduction of oximes by sodium metal, sodium amalgam, hydrogenation, or reaction with hydride reagents produces amines .Physical And Chemical Properties Analysis
In general, oximes exist as colorless crystals or as thick liquids and are poorly soluble in water . Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) .Scientific Research Applications
Chiral Auxiliary and Inducer
Chiral inducers and auxiliaries play a pivotal role in the practical synthesis of enantiopure products, including drugs and agrochemicals. α-PEA (1-phenylethylamine) , the core structure of our compound, is widely used due to its availability in both enantiomeric forms. It serves as a privileged chiral inducer and auxiliary, offering a structural motif for chiral building blocks in asymmetric synthesis .
Diastereoselective Synthesis
α-PEA acts as a chiral auxiliary in diastereoselective synthesis. For instance, it has been employed in the synthesis of medicinal substances and natural products. Notably, its use in the resolution of other compounds has been explored .
Asymmetric Reactions
Chiral ligands containing α-PEA moieties have found applications in asymmetric reactions. These ligands enhance enantioselectivity in various transformations, making them valuable tools in synthetic chemistry .
Modular Chiral Organocatalysts
Effective modular chiral organocatalysts have been constructed using α-PEA fragments. These catalysts play a crucial role in important synthetic reactions, demonstrating the versatility of α-PEA in catalysis .
Medicinal Chemistry
The compound’s synthetic applications extend to medicinal chemistry. For example, the resolution of (S)-1-(4-chlorophenyl)ethylamine, a key intermediate for a herbicide synthesis, has been catalyzed by immobilized lipase (Novozym 435) .
Rheumatoid Arthritis
In a mouse model of rheumatoid arthritis, oral dosing with (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime led to reduced circulating lymphocytes, decreased hind limb swelling, and lowered circulating anti-type II collagen antibodies .
Horticultural Potential
While not directly related to our compound, the study of indole-3-butyric acid (IBA) and its conversion to indole-3-acetic acid (IAA) highlights the importance of chemical biology in horticulture. IBA and 2,4-dichlorophenoxyacetic acid (2,4-D) response mutants in Arabidopsis have been instrumental in identifying genes involved in auxin metabolism .
Mechanism of Action
Target of Action
It’s known that many oximes, which this compound is a type of, have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
Mode of Action
The compound 1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime, as an oxime, forms in an essentially irreversible process as the adduct dehydrates . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone .
Biochemical Pathways
Many oximes have been shown to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), serine/threonine kinases glycogen synthase kinase 3 α/β (gsk-3α/β), aurora a, b-raf, chk1, death-associated protein-kinase-related 2 (drak2), phosphorylase kinase (phk), serum and glucocorticoid-regulated kinase (sgk), janus tyrosine kinase (jak), and multiple receptor and non-receptor tyrosine kinases .
Result of Action
Many oximes have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Future Directions
Oximes have been studied for decades because of their significant roles as acetylcholinesterase reactivators . Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . This suggests that oximes, including “1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime”, may have potential for future therapeutic applications.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-morpholin-4-ylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-17-15-13(10-16-6-8-18-9-7-16)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWVSACFOQYMMH-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCOCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCOCC1)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2-morpholino-1-ethanone O-methyloxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

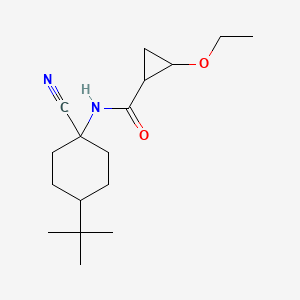
![5-{[4-(Tert-butyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2633334.png)
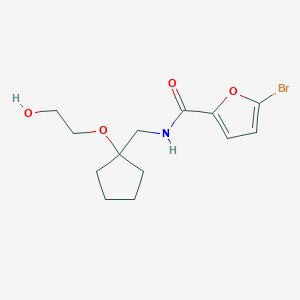
![9-(4-(difluoromethoxy)-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2633337.png)
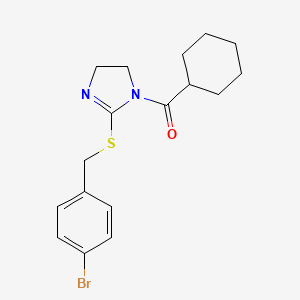
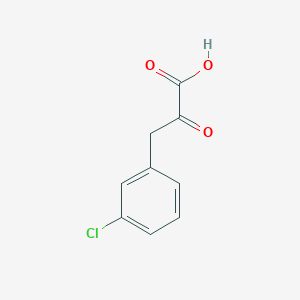

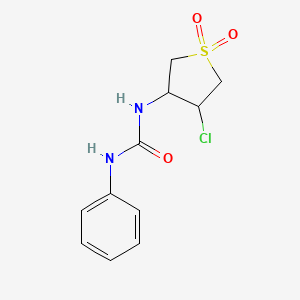
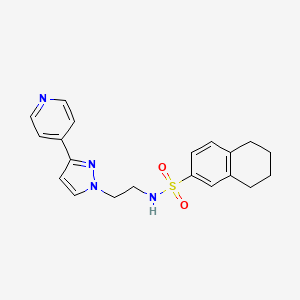
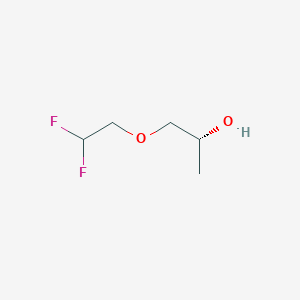
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633350.png)


